6-(Oxazol-2-yl)indolin-2-one
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Overview
Description
6-(Oxazol-2-yl)indolin-2-one is a heterocyclic compound that features both an oxazole and an indolinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Oxazol-2-yl)indolin-2-one typically involves the cyclization of appropriate precursors.
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-(Oxazol-2-yl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazole or indolinone rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazole or indolinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole and indolinone derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential as an anticancer, antibacterial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(Oxazol-2-yl)indolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit acetylcholine esterase, leading to increased levels of acetylcholine in the brain, which is beneficial in treating neurodegenerative diseases like Alzheimer’s . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indolin-2-one: Shares the indolinone core but lacks the oxazole ring.
Oxazole derivatives: Contain the oxazole ring but differ in the attached functional groups.
Oxazolidin-2-one: Another heterocyclic compound with antibacterial properties.
Uniqueness
6-(Oxazol-2-yl)indolin-2-one is unique due to its dual presence of oxazole and indolinone moieties, which confer a combination of biological activities not typically seen in compounds containing only one of these rings. This dual functionality makes it a versatile scaffold for drug development .
Properties
Molecular Formula |
C11H8N2O2 |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
6-(1,3-oxazol-2-yl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C11H8N2O2/c14-10-6-7-1-2-8(5-9(7)13-10)11-12-3-4-15-11/h1-5H,6H2,(H,13,14) |
InChI Key |
XSWKAGIOZQRYOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)C3=NC=CO3)NC1=O |
Origin of Product |
United States |
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